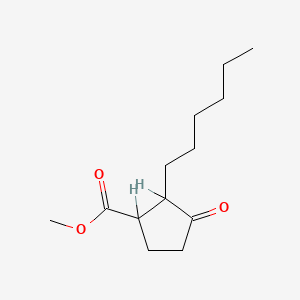










|
REACTION_CXSMILES
|
[CH2:1]([CH:7]1[CH:11]([C:12]#N)[CH2:10][CH2:9][C:8]1=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH2:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:27][OH:28]>>[CH2:1]([CH:7]1[C:8](=[O:14])[CH2:9][CH2:10][CH:11]1[C:12]([O:28][CH3:27])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|
|


|
Name
|
2-n-hexyl-3-cyanocyclopentanone
|
|
Quantity
|
19.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1C(CCC1C#N)=O
|
|
Name
|
2-n-hexyl-3-cyanocyclopentanone
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1C(CCC1C#N)=O
|
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
ice
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 100 ml round bottomed flask fitted with a mechanical stirrer and a reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the water phase is extracted with pentane
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic layer and pentane extract
|
|
Type
|
WASH
|
|
Details
|
are washed with sodium carbonate solution and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off at atmospheric pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled through a short Vigreux column
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCC)C1C(CCC1=O)C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |